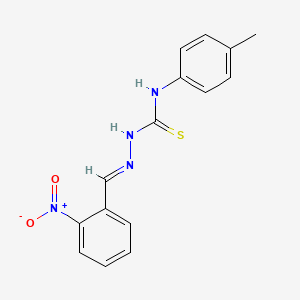![molecular formula C20H10N4O9 B11542080 2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol](/img/structure/B11542080.png)
2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of multiple nitro groups attached to a fluorenone core, making it a highly nitrated aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol typically involves the nitration of fluorenone derivatives. One common method includes the nitration of 2-biphenylcarboxylic acid to produce 2,4,5,7-tetranitro-9-fluorenone, which can then be further reacted to form the desired compound . The reaction conditions often involve the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. detailed industrial methods are often proprietary and not widely disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the fluorenone core.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups can lead to the formation of amino derivatives, while oxidation can produce various oxidized forms of the fluorenone core.
Applications De Recherche Scientifique
2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and chemical sensors due to its unique electronic properties
Mécanisme D'action
The mechanism of action of 2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol involves its interaction with molecular targets through its nitro groups and aromatic core. These interactions can lead to various biochemical effects, including the modulation of enzyme activity and the disruption of cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]furan
- 2-methoxy-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol
- 1-methyl-2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)pyrrolidine]
Uniqueness
What sets 2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol apart from similar compounds is its specific arrangement of nitro groups and the phenolic hydroxyl group. This unique structure imparts distinct electronic properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C20H10N4O9 |
|---|---|
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
2-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]phenol |
InChI |
InChI=1S/C20H10N4O9/c25-18-4-2-1-3-10(18)5-13-14-6-11(21(26)27)8-16(23(30)31)19(14)20-15(13)7-12(22(28)29)9-17(20)24(32)33/h1-9,25H |
Clé InChI |
MXPHGTGAUCGOAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11541997.png)
![N-(4-fluorophenyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11542001.png)
![(3E)-N-(4-chloro-2-methylphenyl)-3-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11542007.png)
![(2E,9Z)-2-(1,3-benzodioxol-5-ylmethylidene)-9-benzylidene-5-phenyl-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B11542017.png)

![N-{2-[(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-2-oxoethyl}-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11542026.png)
![N-(2-{(2E)-2-[(1-benzyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4,5-trimethoxybenzamide (non-preferred name)](/img/structure/B11542034.png)
![1,1'-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea]](/img/structure/B11542037.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11542042.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B11542049.png)
![2,4,5-trichloro-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11542050.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide](/img/structure/B11542058.png)
![4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11542062.png)

